molecular formula C13H19N5S B011957 1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt CAS No. 102853-44-1

1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt

Cat. No.: B011957
CAS No.: 102853-44-1
M. Wt: 277.39 g/mol
InChI Key: LMXVUDXSWFEDEL-UHFFFAOYSA-N
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Description

1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt (CAS No. 102853-44-1) is a tetrazole derivative with the molecular formula C₇H₆N₄S·C₆H₁₃N and a molecular weight of 277.39 g/mol . The compound consists of a phenyl-substituted tetrazole ring bearing a thiol group at the 5-position, stabilized by cyclohexylamine as the counterion. This salt is structurally distinct due to the presence of the cyclohexylamine moiety, which enhances its solubility in organic solvents compared to inorganic salts (e.g., sodium or potassium derivatives).

Properties

IUPAC Name

cyclohexanamine;1-phenyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S.C6H13N/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,10,12);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXVUDXSWFEDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073011
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1)
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Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102853-44-1
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1)
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Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1)
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Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution-Based Alkylation

The foundational approach involves alkylation of 1-phenyl-1H-tetrazole-5-thiol with cyclohexylamine. In a representative procedure, equimolar quantities of 1-phenyl-1H-tetrazole-5-thiol (1.00 g, 5.2 mmol) and cyclohexylamine (0.52 g, 5.2 mmol) are dissolved in ethanol (20 mL) under nitrogen. The mixture is refluxed at 80°C for 6 hours, followed by cooling to 0°C to precipitate the salt. Filtration and recrystallization in ethanol yield the product with a purity of ≥98% (HPLC) and a yield of 85–90%.

Key Variables:

  • Solvent: Ethanol, methanol, or acetonitrile. Ethanol maximizes yield due to optimal polarity.

  • Temperature: Reflux conditions (78–80°C) accelerate reaction kinetics without side-product formation.

Two-Step Synthesis via Intermediate Formation

An alternative method employs a two-step protocol:

  • Synthesis of 1-Phenyl-1H-tetrazole-5-thiol: Phenylisothiocyanate (1.2 eq) reacts with sodium azide (1.0 eq) in aqueous medium at 60°C for 8 hours. The intermediate is isolated via acidification (pH 2–3) and extracted with dichloromethane.

  • Salt Formation: The thiol intermediate is neutralized with cyclohexylamine in tetrahydrofuran (THF) at 25°C for 2 hours. Evaporation under reduced pressure yields the salt with 88% efficiency.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial workflows utilize continuous flow reactors to enhance reproducibility. A pilot-scale study achieved a throughput of 10 kg/day using the following parameters:

  • Residence Time: 30 minutes

  • Temperature Gradient: 50°C (first zone), 90°C (second zone)

  • Catalyst: Manganese dioxide (0.5 mol%) accelerates cyclization.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Yield85%92%
Purity (HPLC)98%99%
Reaction Time6 hours30 minutes

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, reducing environmental impact. A mixture of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) and cyclohexylamine (1.1 eq) is milled at 500 rpm for 2 hours, achieving 78% yield and 97% purity. This method is ideal for heat-sensitive substrates.

Optimization and Process Control

pH-Dependent Yield Enhancement

Maintaining a pH of 8–9 during salt formation prevents thiol oxidation. Trials demonstrate that adjusting pH with ammonium hydroxide increases yield from 75% to 89%.

Catalytic Additives

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide, 0.1 mol%) improves interfacial reactivity in biphasic systems, elevating yields to 94%.

Purification and Characterization

Recrystallization Protocols

Recrystallization in ethanol/water (3:1 v/v) removes unreacted cyclohexylamine, enhancing purity to >99%. Slow cooling (0.5°C/min) prevents occluded impurities.

Analytical Validation

  • 1H NMR (DMSO-d6): δ 7.45–7.82 (m, 5H, Ph), 2.85–3.10 (m, 1H, cyclohexyl CH), 1.40–1.90 (m, 10H, cyclohexyl CH2).

  • IR (KBr): 2550 cm⁻¹ (S-H absent, confirming salt formation), 1605 cm⁻¹ (C=N stretch).

Challenges and Mitigation Strategies

Byproduct Formation

Prolonged heating (>8 hours) generates 5-phenyltetrazole via desulfurization. Implementing real-time HPLC monitoring limits byproduct accumulation to <1%.

Scalability Limitations

Batch processes face mixing inefficiencies at >50 L scales. Transitioning to segmented flow reactors resolves viscosity-related issues, enabling metric-ton production.

Emerging Methodologies

Photochemical Activation

UV irradiation (254 nm) of the thiol-amine mixture in acetonitrile reduces reaction time to 1 hour with 91% yield. This method avoids thermal degradation pathways.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica) catalyze salt formation in aqueous buffer (pH 7.0) at 37°C, achieving 82% yield. This green chemistry approach is under preclinical evaluation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in substitution reactions, where the phenyl group or the tetrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted tetrazole or phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₉N₅S
  • Molecular Weight : 277.39 g/mol
  • Melting Point : Approximately 150.5 °C
  • Solubility : Soluble in water (1 g/15 ml) .

The compound is formed through the reaction of 1-phenyl-1H-tetrazole-5-thiol with cyclohexylamine, resulting in a stable ionic structure. This stability enhances its utility in various chemical reactions and applications.

Medicinal Chemistry

This compound has been explored for its biological activities , including:

  • Antibacterial Properties : Studies have indicated that this compound can inhibit certain bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
  • Antioxidant Activity : Due to the thiol group, it may scavenge free radicals, suggesting applications in oxidative stress-related conditions .

Coordination Chemistry

The compound's ability to form stable bonds with metals allows it to be utilized in coordination chemistry. It can serve as a ligand in metal complexes, which are important for catalysis and material synthesis .

Synthesis of Organic Molecules

This compound acts as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of oxacyclic structures via radical cyclization reactions . It can also participate in olefin metathesis reactions, broadening its applicability in organic synthesis .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various tetrazole derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Research

Research focused on the anti-inflammatory properties of this compound revealed its capability to inhibit pro-inflammatory cytokines in cellular models. This suggests possible therapeutic applications for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) involves its interaction with molecular targets such as enzymes and receptors. The tetrazole and thione groups can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-phenyl-1H-tetrazole-5-thiol cyclohexylamine salt with analogous tetrazole derivatives, focusing on molecular structure, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Counterion Key Properties/Applications References
This compound C₇H₆N₄S·C₆H₁₃N 277.39 Phenyl, thiol Cyclohexylamine Enhanced organic solubility; potential use in organometallic synthesis
1-Phenyl-1H-tetrazole-5-thiol sodium salt C₇H₅N₄SNa 222.20 Phenyl, thiol Sodium High water solubility; used in Michael-type reactions and platinum complex synthesis
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole C₈H₇ClN₄ 210.67 4-Chlorophenyl, methyl None (neutral) High thermal stability (m.p. 148–150°C); synthetic intermediate for agrochemicals
Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate C₃H₆N₄SNa·H₂O 202.15 2-Hydroxyethyl, thiol Sodium Soluble in polar solvents; precursor for antibiotics (e.g., flomoxef)
1-Cyclohexyl-5-[(2-phenoxyethyl)sulfanyl]-1H-tetrazole C₁₅H₂₀N₄OS 304.41 Cyclohexyl, phenoxyethyl-sulfanyl None (neutral) Lipophilic; potential use in polymer stabilization or medicinal chemistry

Key Comparative Analysis

Structural Variations and Solubility The cyclohexylamine salt exhibits improved solubility in organic solvents (e.g., acetone, chloroform) compared to the sodium salt, which is highly water-soluble . This property makes the cyclohexylamine derivative preferable in non-aqueous reaction systems. Neutral analogs like 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole lack counterions, resulting in lower solubility but higher melting points (148–150°C) .

Reactivity and Applications The sodium salt is utilized in Michael-type reactions and coordination chemistry (e.g., platinum complex synthesis) due to its nucleophilic thiolate group . Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate demonstrates versatility in antibiotic synthesis, highlighting the role of hydroxyethyl substituents in biological activity .

Thermal and Chemical Stability

  • Methyl-substituted tetrazoles (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole ) exhibit higher thermal stability compared to thiol derivatives, which are prone to oxidation unless stabilized as salts .

Biological and Industrial Relevance The cyclohexylamine salt’s organic counterion may reduce toxicity concerns compared to inorganic salts, though cyclohexylamine itself requires careful handling . Derivatives like 1-cyclohexyl-5-[(2-phenoxyethyl)sulfanyl]-1H-tetrazole combine lipophilic and electron-rich motifs, suggesting utility in materials science or drug design .

Biological Activity

1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt (CAS No. 102853-44-1) is a compound of interest due to its diverse biological activities. Tetrazole derivatives are known for their potential in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound, emphasizing its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound consists of a tetrazole ring linked to a thiol group and cyclohexylamine. The presence of nitrogen atoms in the tetrazole ring contributes to its electron-deficient nature, enhancing its ability to form hydrogen bonds with biological targets.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies indicate that tetrazole-based compounds possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Potential : Molecular docking studies have shown that this compound interacts effectively with key proteins involved in cancer progression, such as TP53 and NF-kappaB, indicating potential as an anticancer agent . Binding energies calculated during these studies suggest strong interactions that could inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Research has demonstrated that tetrazole derivatives can selectively inhibit COX-2 enzymes, which are implicated in inflammatory processes. This selectivity may reduce the risk of gastric ulceration commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial survival and cancer cell growth.
  • Protein Binding : Its ability to bind with high affinity to proteins like TP53 suggests a role in modulating pathways involved in apoptosis and cell cycle regulation.
  • Cell Signaling Modulation : By affecting signaling pathways, this compound may alter gene expression related to inflammation and cancer.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/ProcessesKey Findings
AntimicrobialS. aureus, E. coliSignificant inhibition observed; effective at low concentrations .
AnticancerTP53, NF-kappaBStrong binding interactions; potential for inhibiting tumor growth .
Anti-inflammatoryCOX-2Selective inhibition with reduced ulcerogenic risk compared to traditional NSAIDs .

Case Study: Antimicrobial Efficacy

In a comparative study involving various tetrazole derivatives, this compound demonstrated superior antimicrobial activity against Gram-positive bacteria compared to other compounds in its class. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays to quantify efficacy .

Case Study: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that this compound significantly reduces cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt?

Answer:
The synthesis of tetrazole-thiol derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Heterogeneous catalysis : Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. React equimolar amounts of the tetrazole-thiol precursor (e.g., 1-Phenyl-1H-tetrazole-5-thiol) with cyclohexylamine hydrochloride under controlled stirring. Monitor reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
  • Salt formation : Neutralize 1-Phenyl-1H-tetrazole-5-thiol with cyclohexylamine in a polar aprotic solvent (e.g., ethanol) under nitrogen. Isolate the salt via vacuum filtration and characterize purity via melting point and NMR .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • 1H/13C NMR : Identify chemical shifts for the phenyl group (δ 7.2–7.8 ppm), tetrazole ring (δ 8.0–9.5 ppm), and cyclohexylamine protons (δ 1.4–2.1 ppm). Use CDCl₃ or DMSO-d₆ as solvents .
  • IR spectroscopy : Confirm the thiol (-SH) stretch (2500–2600 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹). Absence of S-H peaks post-salt formation indicates deprotonation .
  • X-ray crystallography : Resolve tautomeric forms (1H vs. 2H-tetrazole) and hydrogen-bonding patterns in the crystal lattice .

Basic: How does pH influence the stability of the tetrazole-thiol moiety?

Answer:

  • Acidic conditions (pH < 5) : Protonation of the tetrazole ring stabilizes the thiol form but risks oxidation to disulfides.
  • Neutral to alkaline conditions (pH 7–12) : Deprotonation of the thiol enhances solubility but may lead to tautomerization (1H ↔ 2H-tetrazole). Stability studies in PBS (pH 7.4) show >90% integrity over 24 hours .
  • Mitigation : Store under inert gas (N₂/Ar) at 4°C to prevent oxidative degradation .

Advanced: What mechanistic insights explain the reactivity of the tetrazole-thiol group in nucleophilic reactions?

Answer:

  • Nucleophilic thiolate : Deprotonation at pH > 8 generates a thiolate anion (S⁻), which participates in SN2 reactions with alkyl halides or Michael additions. Kinetic studies show second-order dependence on thiolate concentration .
  • Tautomerization effects : The 1H-tetrazole form exhibits higher nucleophilicity than the 2H-tetrazole tautomer. DFT calculations reveal a tautomeric equilibrium energy barrier of ~15 kcal/mol, favoring the 1H form in polar solvents .

Advanced: How does the cyclohexylamine counterion modulate the compound’s physicochemical properties?

Answer:

  • Solubility : Cyclohexylamine enhances lipophilicity, increasing logP by ~1.5 units compared to sodium salts. This improves membrane permeability in biological assays .
  • Crystallinity : The bulky cyclohexyl group disrupts crystal packing, reducing melting points (mp 120–140°C) versus smaller cations (e.g., Na⁺ salts, mp >200°C) .
  • Stability : Hydrogen bonding between the amine and tetrazole-N stabilizes the salt against hydrolysis. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days .

Advanced: How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Answer:

  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies exchange broadening from tautomerization or rotameric equilibria. For example, coalescence temperatures >60°C may resolve split peaks .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., cyclohexyl H vs. aromatic H) through through-space correlations. NOESY cross-peaks confirm spatial proximity between phenyl and tetrazole protons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt
Reactant of Route 2
1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt

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